molecular formula C6H6F5NO2S2 B2972584 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide CAS No. 2027982-43-8

3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide

Cat. No. B2972584
CAS RN: 2027982-43-8
M. Wt: 283.23
InChI Key: CWGHLZJHARBUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide, also known as PFSA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFSA has a molecular formula of C6H2F5NO2S2 and a molecular weight of 277.21 g/mol. This compound is a white crystalline powder that is soluble in water and organic solvents. PFSA is primarily used in scientific research for its ability to inhibit certain enzymes and proteins, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide and the active site of the enzyme or protein being inhibited. This covalent bond prevents the enzyme or protein from functioning properly, leading to a decrease in its activity. The specificity of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide for certain enzymes and proteins is due to the specific shape and chemical properties of the active site of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide depend on the specific enzyme or protein being inhibited. In general, the inhibition of proteases and metalloproteins by 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide can lead to a decrease in the activity of these molecules, which can have a variety of effects on biological processes. For example, the inhibition of matrix metalloproteinases by 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and wound healing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these molecules and study their role in various biological processes. Another advantage of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is its stability and solubility in water and organic solvents, which makes it easy to handle and use in experiments.
One of the main limitations of using 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in lab experiments is its potential toxicity. 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is its cost, as the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in scientific research. One area of interest is the development of new inhibitors based on the structure of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide. By modifying the chemical structure of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide, researchers may be able to create more potent and selective inhibitors for specific enzymes and proteins.
Another area of interest is the use of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in drug discovery. The inhibition of certain enzymes and proteins by 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide can be used to identify potential drug targets for the treatment of various diseases. Additionally, the development of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide-based drugs may be possible, as this compound has shown promise as a potential therapeutic agent in certain preclinical studies.
In conclusion, 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is a valuable tool in scientific research due to its ability to selectively inhibit certain enzymes and proteins. The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions and purification steps. 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been used extensively in the study of proteases and metalloproteins, and has potential applications in drug discovery. However, the potential toxicity and cost of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide are limitations that must be considered when using this compound in lab experiments.

Synthesis Methods

The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves a series of chemical reactions that start with the reaction of pentafluorothiophenol with chlorosulfonic acid to form 3-chloro-5-(pentafluoro-lambda6-sulfanyl)thiophene-2-sulfonic acid. This intermediate is then reacted with ammonia to form the final product, 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide. The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been widely used in scientific research for its ability to inhibit various enzymes and proteins that play important roles in biochemical and physiological processes. One of the most common applications of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide is in the study of proteases, which are enzymes that break down proteins. 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This inhibition can be used to study the role of these enzymes in various biological processes, such as blood clotting and inflammation.
Another area of research where 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been used extensively is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been shown to inhibit the activity of several metalloproteins, including carbonic anhydrase and matrix metalloproteinases. This inhibition can be used to study the role of these proteins in various physiological processes, such as bone resorption and tumor growth.

properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-2-5(4-6)15(12,13)14/h1-4H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHLZJHARBUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.